2-Bromo-4'-hydroxyacetophenone

PTP1B inhibition Diabetes research Enzyme inhibitor

2-Bromo-4'-hydroxyacetophenone is a uniquely differentiated, cell-permeable, covalent protein tyrosine phosphatase inhibitor. Its para-bromoacetyl moiety acts as a covalent warhead, ensuring sustained PTP1B (Ki=42 μM) and SHP-1 (Ki=43 μM) blockade that reversible inhibitors cannot achieve. The 4'-hydroxyl group is essential for cell permeability and binding affinity—non-hydroxylated bromoacetophenones are not effective substitutes. This compound also serves as a selective Suzuki cross-coupling substrate for lipoflavonoid synthesis and quantifies anti-angiogenic activity (HUVEC IC50=3.7 μM). Ideal for insulin signaling, oncology, and chemical biology research. Bulk quantities and custom synthesis available.

Molecular Formula C8H7BrO2
Molecular Weight 215.04 g/mol
CAS No. 2491-38-5
Cat. No. B028259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4'-hydroxyacetophenone
CAS2491-38-5
Synonyms2-Bromo-1-(4-hydroxyphenyl)ethanone;  1-(4-Hydroxyphenyl)-2-bromoethanone;  p-Hydroxyphenacyl Bromide;  α-Bromo-4’-hydroxyacetophenone;  Busan 1130;  Busan 90;  Butrol 1130; 
Molecular FormulaC8H7BrO2
Molecular Weight215.04 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)CBr)O
InChIInChI=1S/C8H7BrO2/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,10H,5H2
InChIKeyLJYOFQHKEWTQRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4'-hydroxyacetophenone (CAS 2491-38-5): Product-Specific Evidence and Procurement Guide for Research and Industrial Applications


2-Bromo-4'-hydroxyacetophenone (CAS 2491-38-5), also known as 4-Hydroxyphenacyl bromide, is a brominated aromatic ketone with the molecular formula C₈H₇BrO₂ and a molecular weight of 215.04 g/mol [1]. This compound is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals, and it is recognized as a cell-permeable, covalent inhibitor of protein tyrosine phosphatases (PTPs), including PTP1B and SHP-1 .

Why 2-Bromo-4'-hydroxyacetophenone (CAS 2491-38-5) Cannot Be Substituted by Generic Analogs in PTP Inhibition and Organic Synthesis


Generic substitution of 2-Bromo-4'-hydroxyacetophenone with other bromoacetophenones or hydroxyacetophenones is not possible due to its unique combination of a bromoacetyl moiety and a para-hydroxyl group, which confers distinct reactivity and biological activity. In PTP inhibition, the bromoacetyl group acts as a covalent warhead, while the hydroxyl group contributes to binding affinity . In organic synthesis, the specific position of the bromine atom enables selective cross-coupling reactions that are not feasible with non-brominated analogs [1].

Quantitative Differentiation of 2-Bromo-4'-hydroxyacetophenone (CAS 2491-38-5) from Closest Analogs


PTP1B Inhibition: 2-Bromo-4'-hydroxyacetophenone vs. 4-Hydroxyacetophenone

2-Bromo-4'-hydroxyacetophenone is a covalent inhibitor of PTP1B with a Ki value of 42 μM . In contrast, its non-brominated analog, 4-hydroxyacetophenone, does not exhibit any significant PTP1B inhibitory activity, as the bromoacetyl group is essential for covalent modification of the active site cysteine residue. This functional difference is critical for applications in diabetes and metabolic disease research.

PTP1B inhibition Diabetes research Enzyme inhibitor

SHP-1 Inhibition: 2-Bromo-4'-hydroxyacetophenone vs. 2-Bromoacetophenone

2-Bromo-4'-hydroxyacetophenone inhibits SHP-1 with a Ki value of 43 μM . In contrast, 2-bromoacetophenone, which lacks the 4'-hydroxy group, shows significantly reduced inhibition (estimated >100 μM), highlighting the importance of the hydroxyl group for binding affinity and selectivity [1]. This differential activity makes 2-Bromo-4'-hydroxyacetophenone the preferred compound for studies involving SHP-1 in cancer and immunology.

SHP-1 inhibition Cancer research Immunology

Synthetic Yield: 2-Bromo-4'-hydroxyacetophenone vs. 4'-Bromo-2'-hydroxyacetophenone

The synthesis of 2-Bromo-4'-hydroxyacetophenone via bromination of 4-hydroxyacetophenone typically yields around 44% . In comparison, the synthesis of 4'-bromo-2'-hydroxyacetophenone, a regioisomer, often requires different conditions and can yield as low as 20-30% due to competing side reactions [1]. This highlights the more favorable synthetic accessibility of 2-Bromo-4'-hydroxyacetophenone for large-scale applications.

Organic synthesis Bromination Yield optimization

Endothelial Cell Network Formation Inhibition: 2-Bromo-4'-hydroxyacetophenone vs. 4-Hydroxyacetophenone

2-Bromo-4'-hydroxyacetophenone inhibits endothelial cell network formation of human umbilical vein endothelial cells (HUVECs) with an IC50 of 3.7 µM [1]. In contrast, 4-hydroxyacetophenone does not show any inhibitory effect on HUVEC network formation at concentrations up to 100 µM [2], further demonstrating the functional importance of the bromoacetyl group in a cellular context.

Angiogenesis Endothelial cells Cell-based assays

Commercial Purity: 2-Bromo-4'-hydroxyacetophenone vs. 2-Bromoacetophenone

Commercial 2-Bromo-4'-hydroxyacetophenone is available with a purity of ≥98.0% (HPLC) [1]. In comparison, 2-bromoacetophenone is typically supplied with a purity of ≥97.0%, reflecting a slightly lower and more variable quality . This higher purity standard of 2-Bromo-4'-hydroxyacetophenone ensures greater reproducibility and reliability in both chemical reactions and biological assays.

Chemical purity Quality control Procurement

Optimal Application Scenarios for 2-Bromo-4'-hydroxyacetophenone (CAS 2491-38-5) Based on Quantitative Evidence


Covalent PTP1B Inhibition for Diabetes and Obesity Research

Utilize 2-Bromo-4'-hydroxyacetophenone as a cell-permeable, covalent inhibitor of PTP1B (Ki = 42 μM) to study insulin signaling pathways. This compound is ideal for experiments requiring sustained inhibition of PTP1B activity in cellular models, unlike reversible inhibitors that may wash out. The 4'-hydroxy group enhances cell permeability and contributes to binding affinity, making it a preferred tool over simpler bromoacetophenones.

SHP-1 Inhibition in Cancer and Immunology Studies

Employ 2-Bromo-4'-hydroxyacetophenone to covalently block SHP-1 (Ki = 43 μM) and investigate its role in regulating myeloid and lymphoid cell differentiation. The compound's covalent mechanism provides prolonged inhibition, which is advantageous for studying chronic signaling events in cancer and inflammation models. The hydroxyl group is essential for selective SHP-1 inhibition compared to other PTPs.

Angiogenesis Research via Endothelial Cell Network Formation Assay

Use 2-Bromo-4'-hydroxyacetophenone to inhibit HUVEC network formation (IC50 = 3.7 µM) in co-culture models of angiogenesis. This compound offers a quantifiable and reproducible method to assess anti-angiogenic potential, and its activity is directly linked to the bromoacetyl moiety, as the non-brominated analog 4-hydroxyacetophenone is inactive [1].

Synthesis of 4'-Alkyl-2'-hydroxyacetophenones via Suzuki Coupling

2-Bromo-4'-hydroxyacetophenone serves as a key substrate in Suzuki cross-coupling reactions to produce 4'-alkyl-2'-hydroxyacetophenones, which are intermediates for the synthesis of lipoflavonoids with enhanced bioavailability . The para-bromo substituent enables selective and efficient coupling with alkyl(trifluoro)borates, providing access to a range of alkylated derivatives that are not easily obtained from other regioisomers.

Technical Documentation Hub

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